3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one
Overview
Description
3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one is an organic compound that features a dimethylamino group attached to a propanone backbone, with a hydroxyphenyl group at the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxybenzaldehyde and dimethylamine.
Formation of Intermediate: The 4-hydroxybenzaldehyde undergoes a condensation reaction with dimethylamine in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to a more efficient synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to replace the dimethylamino group with a halogen.
Major Products
Oxidation: 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-ol.
Substitution: 3-(Halogen)-1-(4-hydroxyphenyl)propan-1-one.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one is used as an intermediate in the preparation of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a valuable building block.
Biology
This compound can be used in the study of enzyme interactions and metabolic pathways due to its structural similarity to certain biological molecules.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, polymers, and other materials due to its reactive functional groups.
Mechanism of Action
The mechanism by which 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one exerts its effects involves interactions with various molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the dimethylamino group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one: Similar structure but with a methoxy group instead of a hydroxy group.
3-(Dimethylamino)-1-(4-chlorophenyl)propan-1-one: Contains a chlorine atom instead of a hydroxy group.
3-(Dimethylamino)-1-(4-nitrophenyl)propan-1-one: Features a nitro group in place of the hydroxy group.
Uniqueness
3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one is unique due to the presence of both a hydroxy group and a dimethylamino group, which confer distinct chemical reactivity and biological activity. The hydroxy group enhances its solubility in aqueous environments, while the dimethylamino group provides basicity and nucleophilicity, making it versatile for various applications.
Properties
IUPAC Name |
3-(dimethylamino)-1-(4-hydroxyphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(2)8-7-11(14)9-3-5-10(13)6-4-9/h3-6,13H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLQUVMOVTVBEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80276786 | |
Record name | 3-(dimethylamino)-1-(4-hydroxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80276786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35076-36-9 | |
Record name | 3-(dimethylamino)-1-(4-hydroxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80276786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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